molecular formula C10H18O2 B13670123 2-Ethyl-2-isopropyldihydro-2H-pyran-4(3H)-one

2-Ethyl-2-isopropyldihydro-2H-pyran-4(3H)-one

Cat. No.: B13670123
M. Wt: 170.25 g/mol
InChI Key: OQPGRUFOWRNUPX-UHFFFAOYSA-N
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Description

2-Ethyl-2-isopropyldihydro-2H-pyran-4(3H)-one is an organic compound belonging to the class of dihydropyrans Dihydropyrans are six-membered heterocyclic compounds containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-2-isopropyldihydro-2H-pyran-4(3H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of an aldehyde with a suitable diene in the presence of a Lewis acid catalyst can lead to the formation of the dihydropyran ring.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2-isopropyldihydro-2H-pyran-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding lactones or carboxylic acids.

    Reduction: Reduction reactions can lead to the formation of tetrahydropyran derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, R-OH) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lactones, while reduction may produce tetrahydropyran derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: May serve as a building block for bioactive compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethyl-2-isopropyldihydro-2H-pyran-4(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2-isopropyldihydro-2H-pyran-4(3H)-one
  • 2-Ethyl-2-propyldihydro-2H-pyran-4(3H)-one
  • 2-Ethyl-2-isobutyldihydro-2H-pyran-4(3H)-one

Uniqueness

2-Ethyl-2-isopropyldihydro-2H-pyran-4(3H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and physical properties. This uniqueness can make it particularly valuable for certain applications where specific structural features are required.

Properties

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

2-ethyl-2-propan-2-yloxan-4-one

InChI

InChI=1S/C10H18O2/c1-4-10(8(2)3)7-9(11)5-6-12-10/h8H,4-7H2,1-3H3

InChI Key

OQPGRUFOWRNUPX-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(=O)CCO1)C(C)C

Origin of Product

United States

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